Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate

Overview

Description

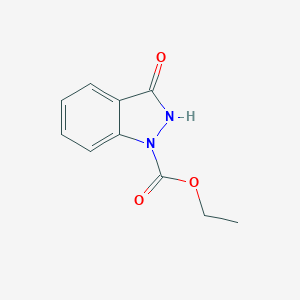

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS 16105-24-1) is a bicyclic heterocyclic compound featuring an indazole core substituted with an ethyl ester at position 1 and a ketone group at position 3. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.198 g/mol and a density of 1.3±0.1 g/cm³ .

Historically, this compound has been studied for its synthetic utility in medicinal chemistry. Early works by Heller and Jacobsohn (1921) and Pieroni and Giannini (1924) explored its synthesis and reactivity, while later studies by Wyrick et al. (1984) and Anderson (1985) investigated its derivatives for pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst such as acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale organic synthesis techniques, ensuring high purity and yield through optimized reaction conditions and purification processes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for diverse chemical modifications that can lead to the development of new compounds with enhanced properties.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Properties: Preliminary studies suggest that it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways.

- Anticancer Activity: There is ongoing research into its ability to act against various cancer cell lines, with some derivatives showing promising results in inhibiting tumor growth.

Medicinal Applications

This compound is being explored for its potential use in drug development:

- Drug Design: It acts as a scaffold for designing new therapeutic agents, particularly those targeting specific biological pathways.

- Poly (ADP-ribose) Polymerase Inhibition: Some derivatives have shown selectivity in inhibiting poly (ADP-ribose) polymerase enzymes, which are involved in DNA repair mechanisms, making them candidates for cancer treatment .

Industrial Applications

In industry, this compound is utilized in the synthesis of dyes, pigments, and other chemicals due to its reactive functional groups that allow for various chemical transformations.

Case Studies and Research Findings

Numerous studies have documented the applications and effects of this compound:

- Anticancer Research: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines, indicating its potential as a lead compound in cancer therapy .

- Antimicrobial Activity: Research published in Pharmaceutical Biology highlighted the antimicrobial properties of ethyl 3-oxo derivatives against various pathogens, suggesting their utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential bacterial enzymes or pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4)

- Molecular Formula : C₁₀H₁₀N₂O₂

- Molecular Weight : 190.20 g/mol

- Key Differences :

- Lacks the 3-oxo group present in the target compound.

- Reduced oxygen content (ester group only) results in lower polarity.

3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic Acid (CAS 787580-93-2)

- Molecular Formula : C₈H₆N₂O₃

- Similarity Score : 0.93 (structural similarity)

- Key Differences :

- Carboxylic acid substituent at position 5 instead of an ethyl ester at position 1.

- Free carboxylic acid group enhances hydrophilicity compared to the ester group.

- Implications: Increased acidity (pKa ~4-5 for carboxylic acid) may alter solubility and bioavailability. Potential for salt formation in physiological conditions, improving aqueous solubility .

Methyl 1H-indazole-5-carboxylate (CAS 473416-12-5)

- Molecular Formula : C₉H₈N₂O₂

- Similarity Score : 0.93

- Key Differences :

- Methyl ester at position 5 vs. ethyl ester at position 1 in the target compound.

- Lacks the 3-oxo group.

- Implications :

Ethyl 2-oxo-3-(3-phthalimidopropyl)-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Structural Features :

- Benzimidazole core (vs. indazole in the target compound).

- Phthalimidopropyl substituent adds bulk and aromaticity.

- Increased molecular complexity could reduce solubility but improve target specificity .

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | PSA (Ų) |

|---|---|---|---|---|---|

| Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | C₁₀H₁₀N₂O₃ | 206.198 | 1-Ethyl ester, 3-oxo | 1.46 | 64.35 |

| Ethyl 1H-indazole-3-carboxylate | C₁₀H₁₀N₂O₂ | 190.20 | 3-Ethyl ester | N/A | N/A |

| 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | C₈H₆N₂O₃ | 178.15 | 5-Carboxylic acid, 3-oxo | N/A | N/A |

| Methyl 1H-indazole-5-carboxylate | C₉H₈N₂O₂ | 180.17 | 5-Methyl ester | N/A | N/A |

Biological Activity

Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate (CAS Number: 16105-24-1) is a compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a fused benzene and pyrazole ring structure. Its molecular formula is , with a molecular weight of approximately 206.198 g/mol. The compound exhibits unique properties due to the presence of an ethoxy group and a keto group, which enhance its reactivity and biological potential .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for microbial growth and cancer cell proliferation. For instance, it interferes with essential bacterial enzymes, leading to antimicrobial effects.

- Poly (ADP-ribose) Polymerase (PARP) Inhibition : Recent studies indicate that derivatives of this compound selectively inhibit PARP-1 over PARP-2. This inhibition can be significant in treating cancers and inflammatory diseases by modulating cellular repair mechanisms .

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity. Research indicates that it can effectively inhibit the growth of various bacterial strains by disrupting their metabolic pathways. In vitro studies have shown significant reductions in microbial viability when treated with this compound.

Anticancer Potential

The compound's ability to inhibit PARP activity positions it as a potential candidate for cancer therapy. Studies have highlighted its effectiveness against different carcinoma types, including breast, lung, and colon cancers. The selective inhibition of PARP-1 is particularly relevant for cancers characterized by DNA repair deficiencies .

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

Future Directions

Given its diverse biological activities, further research into this compound could lead to the development of novel therapeutic agents. Future studies should focus on:

- Clinical Trials : Assessing the safety and efficacy of this compound in human subjects.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance its biological activity and selectivity.

Q & A

Basic Research Questions

Q. What are the key structural characteristics and spectroscopic identification methods for Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate?

The compound (CAS: 16105-24-1) has the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol . Its structure includes a fused indazole ring system with an ethyl ester group at position 1 and a ketone at position 2. Key identification methods include:

- X-ray crystallography : Crystallographic data (e.g., atomic displacement parameters, bond angles) can be refined using programs like SHELXL .

- NMR spectroscopy : Diagnostic signals include the ethyl ester protons (δ ~1.3 ppm for CH₃ and δ ~4.3 ppm for CH₂) and the ketone carbonyl resonance (δ ~170 ppm in ¹³C NMR).

- Mass spectrometry : The molecular ion peak [M+H]⁺ at m/z 207.1 confirms the molecular weight .

Q. What synthetic routes are reported for this compound?

While direct synthesis protocols for this compound are sparse in the provided evidence, analogous derivatives (e.g., ethyl pyrazole carboxylates) are synthesized via:

- Cyclocondensation reactions : Reacting hydrazine derivatives with β-keto esters under acidic conditions .

- Multi-step functionalization : For example, introducing trifluoromethyl groups via palladium-catalyzed coupling, as seen in related indazole derivatives .

- Esterification : Converting carboxylic acid precursors to ethyl esters using ethanol and acid catalysts .

Q. What preliminary biological activities have been observed for structurally related indazole derivatives?

Analogous compounds (e.g., ethyl pyrazole carboxylates) exhibit:

- Neuroprotective effects : Modulation of NF-κB (inhibition), Nrf2 (activation), and Akt (inhibition) pathways, reducing oxidative stress and inflammation .

- Antimicrobial potential : Thiazolo-pyrimidine derivatives with similar scaffolds show antifungal activity against C. albicans and A. niger (MFC values: 25–50 μg/mL) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Software tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinned crystals .

- Validation metrics : Monitor R-factors (R₁ < 0.05 for high-quality data), displacement parameters, and Hirshfeld surface analysis to detect disorder .

- Graphical representation : ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks to confirm stereochemistry .

Q. What experimental strategies address contradictions in reported biological activities of indazole derivatives?

- Pathway-specific assays : Use luciferase reporters for NF-κB and Nrf2 to quantify pathway modulation .

- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., neuronal vs. cancer cells) to isolate context-dependent effects .

- Off-target profiling : Employ kinome-wide screening to identify confounding interactions with unrelated kinases or receptors .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Docking studies : Model interactions with Akt or NF-κB using AutoDock Vina, focusing on hydrogen bonding with the ketone and ester groups .

- QSAR modeling : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with antioxidant activity using partial least squares regression .

- ADMET prediction : Predict metabolic stability (e.g., CYP3A4 susceptibility) and blood-brain barrier penetration for neuroprotective candidates .

Q. Methodological Notes

Properties

IUPAC Name |

ethyl 3-oxo-2H-indazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)12-8-6-4-3-5-7(8)9(13)11-12/h3-6H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZCKRFBTMJGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=CC=CC=C2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342740 | |

| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16105-24-1 | |

| Record name | Ethyl 3-oxo-2,3-dihydro-1H-indazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.